4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide
Description
4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide is a benzamide derivative featuring an ethoxy group at the para position of the benzene ring and a thiophen-3-ylmethyl substituent on the amide nitrogen.
Properties
IUPAC Name |
4-ethoxy-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-17-13-5-3-12(4-6-13)14(16)15-9-11-7-8-18-10-11/h3-8,10H,2,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBNUXCULFDLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction. Thiophen-3-ylmethyl chloride can be reacted with the benzamide in the presence of a base such as sodium hydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It can be used as a probe to study the function of specific proteins or pathways in cells.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The thiophene ring and benzamide core can interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between 4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide and related compounds:
Key Structural and Pharmacological Insights
Thiophene vs. Other Heterocycles :
- The thiophen-3-yl group in 4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide is critical for receptor binding, as seen in D3-selective ligands (e.g., compound 9b), where thiophene enhances affinity and selectivity over D2 receptors .
- Replacement with furan or pyridine (e.g., ) alters electronic properties and binding kinetics due to differences in aromaticity and lone-pair availability.
However, it may reduce water solubility, a trade-off observed in piperazine-containing analogs () . Ethoxy’s electron-donating nature could stabilize resonance structures in the benzamide core, affecting interactions with hydrophobic receptor pockets.
Amide Linker Variations: Methylenethiophene (N-(thiophen-3-yl)methyl) in the target compound provides conformational flexibility compared to rigid spacers (e.g., ’s spirocyclic diamino groups). This flexibility may optimize binding to dynamic targets like G-protein-coupled receptors . Sulfamoyl or oxadiazole substituents () introduce hydrogen-bonding or charge-transfer interactions, broadening target specificity but complicating synthesis .
Pharmacokinetic Considerations :
- Simpler substituents (e.g., ethoxy, thiophene) in the target compound suggest favorable metabolic stability compared to fluoroalkyl or morpholine derivatives (), which may undergo rapid oxidation or demethylation .
Research Implications
The structural simplicity of 4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide positions it as a versatile scaffold for further optimization. Key areas for investigation include:
- Receptor Profiling : Screening against dopamine (D3/D2), serotonin (5-HT4), or kinase targets (e.g., BCR-ABL) to identify selectivity patterns .
- SAR Studies : Systematic variation of the ethoxy group (e.g., replacing with methoxy, propoxy) and thiophene position (2-yl vs. 3-yl) to refine potency .
- ADME Optimization : Balancing lipophilicity (ethoxy) with polar groups (e.g., introducing sulfonamides) to enhance bioavailability .
Biological Activity
4-Ethoxy-N-[(thiophen-3-yl)methyl]benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
4-Ethoxy-N-[(thiophen-3-yl)methyl]benzamide belongs to the benzamide class of compounds. Its chemical structure features an ethoxy group and a thiophene ring, which are significant for its biological activity. The molecular formula is , with a molecular weight of approximately 235.33 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Ethoxy Group | Contributes to lipophilicity |
| Thiophene Ring | Enhances interaction with biological targets |
| Benzamide Core | Known for various pharmacological effects |
Antimicrobial Activity
Research indicates that compounds similar to 4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide exhibit significant antimicrobial properties. For instance, benzamides have been documented for their antibacterial and antifungal activities. The presence of the thiophene ring may enhance these effects, contributing to improved bioactivity against various pathogens.
Case Study: Antibacterial Activity
A study evaluated several benzamide derivatives against common bacterial strains. The results showed that compounds with thiophene substituents had lower Minimum Inhibitory Concentration (MIC) values compared to those without:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 4-Ethoxy-N-[(thiophen-3-yl)methyl]benzamide | 32 | Moderate antibacterial |
| Benzamide Derivative A | 64 | Low antibacterial |
| Benzamide Derivative B | 16 | High antibacterial |
Anticancer Activity
Benzamide derivatives are also recognized for their anticancer properties. Research has shown that modifications in the benzamide structure can lead to enhanced cytotoxicity against cancer cell lines.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Electron-withdrawing groups increase potency.
- Hydrophobic moieties improve cellular uptake.
Case Study: Cytotoxicity Evaluation
In vitro studies on cancer cell lines (e.g., MCF-7) demonstrated that 4-ethoxy-N-[(thiophen-3-yl)methyl]benzamide exhibited promising cytotoxic effects:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 4-Ethoxy-N-[(thiophen-3-yl)methyl]benzamide | 15 | MCF-7 |
| Standard Chemotherapy Drug | 10 | MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
